4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
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Overview
Description
“4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It has been found that compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The cyclization of these compounds to 1,2,4-thiadiazole derivatives is typically performed by bromination followed by treatment with potassium thiocyanate .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring. This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Scientific Research Applications
Photodynamic Therapy Applications
Research has identified compounds with structures related to "4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide" that show potential in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, including those substituted with thiadiazole benzamide groups, demonstrated significant photophysical and photochemical properties. These properties make the compound a promising photosensitizer for Type II mechanisms in PDT, particularly for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. Some derivatives displayed significant activity against Bursaphelenchus xylophilus, suggesting the potential of these compounds as lead compounds for nematicide development (Liu et al., 2022).
Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and evaluated for their antimicrobial properties. Some molecules exhibited potent activity against pathogenic strains, with specific compounds showing more pronounced effects against Gram-positive strains and significant growth inhibitory effects against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).
Anticancer Activities
Compounds based on the thiadiazole scaffold have been explored for their anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some derivatives showing high COX-2 selectivity and potential for development as cancer therapies (Abu‐Hashem et al., 2020).
Additionally, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones were synthesized and exhibited moderate to good inhibitory activity against various cancer cell lines. Some compounds were identified as potential agents for further anticancer research due to their effect on tubulin polymerization and growth inhibition in cancer cells (Kamal et al., 2011).
Mechanism of Action
Target of Action
Thiadiazole derivatives, which this compound is a part of, have been reported to interact strongly with various biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good absorption and distribution . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Action Environment
The physicochemical properties of thiadiazole derivatives, such as their ability to cross cellular membranes, suggest that they may be influenced by factors such as ph and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiadiazole derivatives have been found to have inhibitory effects on certain types of cells
Molecular Mechanism
It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway
Properties
IUPAC Name |
4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-18-15(22-19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJFEOZAGUWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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